molecular formula C14H26N2O4 B2426548 tert-butylN-({8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methyl)carbamate CAS No. 2416230-02-7

tert-butylN-({8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methyl)carbamate

Cat. No.: B2426548
CAS No.: 2416230-02-7
M. Wt: 286.372
InChI Key: RFQRJDQWVQBBRJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a related compound, “tert-butyl 8-methyl-1,4-dioxaspiro[4.5]decan-8-ylcarbamate”, is 1S/C14H25NO4/c1-12(2,3)19-11(16)15-13(4)5-7-14(8-6-13)17-9-10-18-14/h5-10H2,1-4H3,(H,15,16) . This code provides a representation of the molecule’s structure.

Scientific Research Applications

Synthesis of Constrained Pseudopeptides

Researchers have utilized similar spirocyclic structures for the synthesis of constrained pseudopeptides. These compounds act as surrogates for dipeptides like Pro-Leu and Gly-Leu. Conformational analysis through NMR experiments and molecular modeling calculations suggests that these compounds mimic specific peptide turns, indicating their potential in peptide synthesis and drug design (Fernandez et al., 2002).

Transformations in Amino Protecting Groups

The compound belongs to a class of tert-butoxycarbonyl (Boc) protected amines, crucial in peptide synthesis for protecting amino groups. A study highlights the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing the flexibility and utility of such compounds in synthetic chemistry (Sakaitani & Ohfune, 1990).

Development of New Protecting Group Reagents

The chemical has relevance in the development of new reagents for introducing Boc protecting groups to amines. A specific reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate (Boc-OASUD), was highlighted for preparing N-Boc-amino acids, demonstrating the compound's role in improving synthetic methodologies (Rao et al., 2017).

Spirocyclic Compound Synthesis

The structural motif of the compound finds use in the synthesis of spirocyclic compounds, which are significant in the creation of biologically active heterocyclic compounds. These findings illuminate the compound's versatility in generating diverse molecular architectures with potential biological activities (Moskalenko & Boev, 2012).

Properties

IUPAC Name

tert-butyl N-[(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-12(2,3)20-11(17)16-10-13(15)4-6-14(7-5-13)18-8-9-19-14/h4-10,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQRJDQWVQBBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC2(CC1)OCCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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